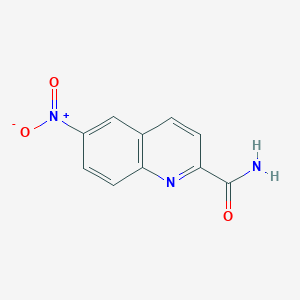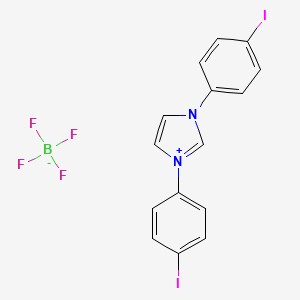
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their unique properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of iodophenyl groups and the imidazolium core structure contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the reaction of 4-iodoaniline with an appropriate imidazole derivative. The reaction is carried out under controlled conditions, often involving the use of a strong acid such as tetrafluoroboric acid to facilitate the formation of the imidazolium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of iodophenyl groups makes it suitable for coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of biaryl compounds.
Major Products
The major products formed from these reactions include substituted imidazolium salts, biaryl compounds, and various oxidation and reduction derivatives
科学的研究の応用
1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
作用機序
The mechanism of action of 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: It can modulate signaling pathways, such as oxidative stress and apoptosis, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium tetrafluoroborate
Uniqueness
The iodine atoms provide distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound in synthetic chemistry and materials science .
特性
分子式 |
C15H11BF4I2N2 |
|---|---|
分子量 |
559.88 g/mol |
IUPAC名 |
1,3-bis(4-iodophenyl)imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C15H11I2N2.BF4/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;2-1(3,4)5/h1-11H;/q+1;-1 |
InChIキー |
HBOXYOQEFVDFQD-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


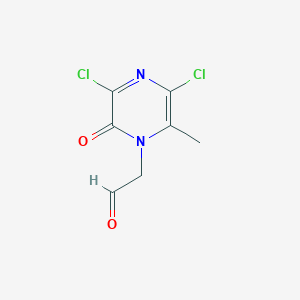
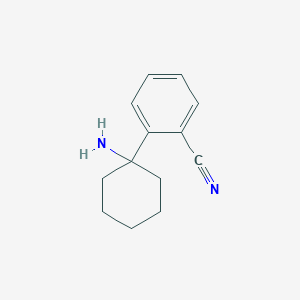
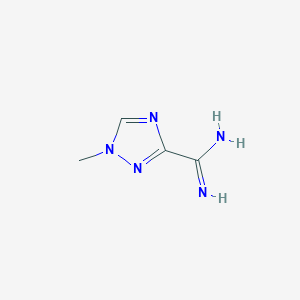
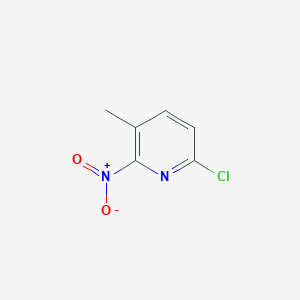
![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
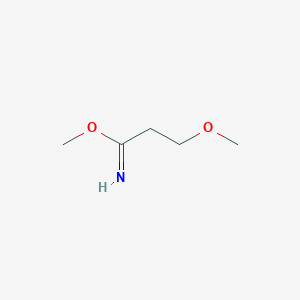
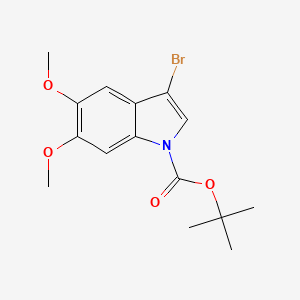
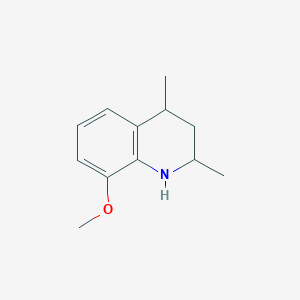
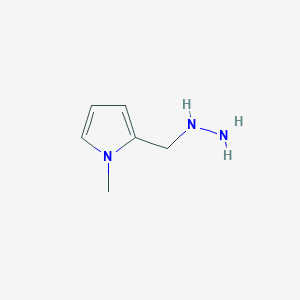

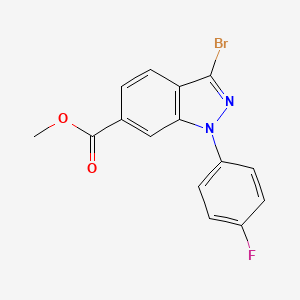
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
